CID 145705950

Description

Compound “CID 145705950” is a selective inhibitor of protein kinase D enzymes. It has been studied for its ability to maintain the pluripotency of embryonic stem cells by inhibiting protein kinase D and activating the PI3K/AKT signaling pathway .

Properties

Molecular Formula |

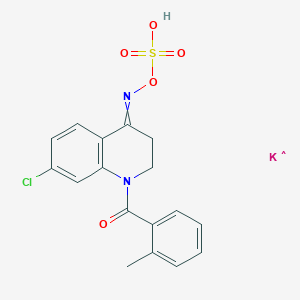

C17H15ClKN2O5S |

|---|---|

Molecular Weight |

433.9 g/mol |

InChI |

InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24); |

InChI Key |

VNWHHEYCKWZIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl.[K] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for compound “CID 145705950” involve synthetic routes that include the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The reaction solution is then added to an MX aqueous solution for quenching to obtain an intermediate .

Chemical Reactions Analysis

General Reaction Types for Kinase Inhibitors

Protein kinase inhibitors like CID 145705950 often undergo reactions critical to their synthesis and functional modification. Common reaction classes include:

| Reaction Type | Description | Reagents |

|---|---|---|

| Oxidation | Introduces oxygen or removes hydrogen | KMnO₄, CrO₃ |

| Reduction | Adds hydrogen or removes oxygen | LiAlH₄, NaBH₄ |

| Substitution | Replaces functional groups | Halogens, nucleophiles |

These reactions are foundational for modifying aromatic rings, side chains, or heterocyclic systems present in kinase inhibitors.

Synthetic Pathways for Related Compounds

While this compound’s specific reactions are undocumented in the provided sources, analogous compounds (e.g., CID 145866950 ) highlight key strategies:

-

Vilsmeier-Haack Formylation : Used to introduce formyl groups to aromatic systems, often employing POCl₃ and DMF .

-

Sulfonation : Critical for attaching sulfonyl groups, as seen in protease inhibitors .

-

Amide Coupling : Carbodiimide-mediated reactions (e.g., EDC/HOBt) for constructing peptidomimetic bonds .

Reactivity and Stability Considerations

Kinase inhibitors with fluorinated phenyl groups (as suggested by this compound’s substructure) typically exhibit:

-

Electrophilic Susceptibility : Fluorine’s electron-withdrawing effect enhances reactivity toward nucleophilic substitution.

-

pH-Dependent Degradation : Stability in aqueous solutions depends on protonation states of amine groups .

Data Gaps and Recommendations

No peer-reviewed studies or experimental datasets directly addressing this compound’s reactions were identified in the provided sources. To advance research, the following steps are advised:

-

Targeted Chromatographic Analysis : Monitor reaction intermediates via HPLC or LC-MS.

-

Computational Modeling : Predict reaction pathways using DFT or molecular dynamics simulations.

-

Collaborative Studies : Partner with academic labs for mechanistic investigations.

Scientific Research Applications

Compound “CID 145705950” has several scientific research applications:

Chemistry: It is used as a tool to study the inhibition of protein kinase D enzymes.

Biology: It helps in maintaining the pluripotency of embryonic stem cells.

Medicine: It has potential therapeutic applications in diseases where protein kinase D plays a role.

Industry: It can be used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of compound “CID 145705950” involves the inhibition of protein kinase D enzymes. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound binds to the active site of protein kinase D, preventing its activity and leading to downstream effects on cell signaling pathways .

Comparison with Similar Compounds

Compound “CID 145705950” can be compared with other similar compounds such as:

CID 755673: Another inhibitor of protein kinase D with similar effects on embryonic stem cells.

CID 5161: Known for its structural similarity but different biological activity.

CID 1548887: Similar in structure but with distinct pharmacological properties.

The uniqueness of compound “this compound” lies in its specific inhibition of protein kinase D and its ability to maintain the pluripotency of embryonic stem cells .

Q & A

How to formulate a focused and testable research question for studying CID 145705950?

- Methodological Guidance : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure hypotheses. For example: "How does this compound (I) modulate [specific biological pathway] (P) compared to [existing compound] (C), as measured by [quantitative outcome] (O)?" Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Avoid Broad Questions : Narrow scope using precise variables (e.g., concentration ranges, experimental models). Example of refinement: Broad: "What is this compound’s biological activity?" → Focused: "Does this compound inhibit [enzyme X] in vitro at IC₅₀ < 10 μM?" .

Q. What strategies ensure a rigorous literature review for this compound?

- Systematic Search : Use Boolean operators (e.g., "this compound AND [pathway/mechanism]") across PubMed, Scopus, and specialized chemistry databases. Filter results by study type (e.g., in vitro, computational) and publication date (last 5–10 years) .

- Contradiction Analysis : Tabulate conflicting findings (e.g., divergent IC₅₀ values across studies) and evaluate sources of variability (e.g., assay conditions, purity levels). Use tools like PRISMA flow diagrams to track inclusion/exclusion criteria .

Q. How to design reproducible experiments for this compound’s mechanism of action?

- Experimental Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups). For in vitro studies, report purity (>95% by HPLC), solvent stability, and batch-to-batch variability .

- Data Transparency : Follow NIH guidelines for preclinical studies (e.g., ARRIVE checklist) to document sample sizes, randomization, and blinding protocols .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data?

- Methodological Triangulation : Combine orthogonal assays (e.g., SPR for binding affinity, enzymatic assays for functional inhibition) to validate results. For computational studies, cross-validate docking scores with MD simulations .

- Sensitivity Analysis : Quantify the impact of variables (e.g., pH, temperature) on outcomes using fractional factorial design. Address outliers through rigorous statistical testing (e.g., Grubbs’ test) .

Q. What advanced methodologies optimize this compound’s structure-activity relationship (SAR) analysis?

- High-Throughput Screening (HTS) : Use fragment-based libraries to identify key pharmacophores. Pair with cheminformatics tools (e.g., Schrödinger’s QikProp) for ADMET prediction .

- Crystallography & Cryo-EM : Resolve binding modes at atomic resolution. Compare with homology models to validate target engagement .

Q. How to address interdisciplinary challenges in this compound research (e.g., chemistry-biology interface)?

- Collaborative Frameworks : Establish shared protocols for cross-disciplinary teams (e.g., synthetic chemists standardizing compound purity for biologists). Use platforms like LabArchives for real-time data sharing .

- Ethical Considerations : Adhere to dual-use research guidelines if this compound has potential biosecurity implications (e.g., antiviral/antibacterial applications) .

Data Analysis & Interpretation

Q. How to statistically validate this compound’s dose-response relationships?

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism). Report R², p-values, and confidence intervals. For EC₅₀/IC₅₀ comparisons, use ANOVA with post-hoc Tukey tests .

- Reproducibility Checks : Include independent replication by a second lab member. Pre-register analysis plans to minimize bias .

Q. What computational tools enhance hypothesis testing for this compound?

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories (e.g., GROMACS). Compare free energy landscapes (MM/PBSA) across analogs .

- Machine Learning : Train QSAR models using open-source platforms (e.g., DeepChem). Validate with external test sets to avoid overfitting .

Emerging Research Frontiers

Q. How to investigate this compound’s polypharmacology and off-target effects?

Q. What strategies enable translational research for this compound?

- PK/PD Modeling : Integrate in vitro potency with in vivo pharmacokinetics (e.g., rat plasma clearance, bioavailability) using Phoenix WinNonlin .

- Regulatory Pre-Submission : Align with FDA/EMA guidelines for preclinical data packages, including GLP tox studies and impurity profiling .

Key Resources for Further Study

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.